molecular formula C22H27N5O B3822718 N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-ethoxyaniline

N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-ethoxyaniline

Cat. No.: B3822718
M. Wt: 377.5 g/mol
InChI Key: DUIDRCVCYYGOKB-UHFFFAOYSA-N
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Description

N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-ethoxyaniline is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and an ethoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-ethoxyaniline typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from 2,6-dimethylphenylhydrazine and sodium azide under acidic conditions. The cyclopentyl group is then introduced through a cyclization reaction, followed by the attachment of the ethoxyaniline moiety via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyaniline moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-ethoxyaniline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique chemical structure.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-ethoxyaniline involves its interaction with specific molecular targets. The tetrazole ring and ethoxyaniline moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Tetrazole derivatives: Compounds containing the tetrazole ring.

    Cyclopentylamines: Compounds with a cyclopentyl group attached to an amine.

Uniqueness

N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-ethoxyaniline is unique due to its combination of a tetrazole ring, cyclopentyl group, and ethoxyaniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-4-28-19-12-10-18(11-13-19)23-22(14-5-6-15-22)21-24-25-26-27(21)20-16(2)8-7-9-17(20)3/h7-13,23H,4-6,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIDRCVCYYGOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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